4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The process includes the following steps:
Formation of 7-amino-4-methylcoumarin: This is achieved through the reaction of 4-methylcoumarin with ammonia.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Material Science: The compound’s photoactive properties make it useful in the development of smart materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of the target compound.
Ethyl 7-hydroxy-4-coumarinacetate: Similar in structure but with different functional groups.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another coumarin derivative with distinct properties.
Uniqueness
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its combination of coumarin and beta-alanine moieties, which confer both antimicrobial and photoactive properties. This dual functionality makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C23H23NO6 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H23NO6/c1-3-17-13-21(26)30-19-12-15(2)11-18(22(17)19)29-20(25)9-10-24-23(27)28-14-16-7-5-4-6-8-16/h4-8,11-13H,3,9-10,14H2,1-2H3,(H,24,27) |
InChI Key |
WTEIIGXILKGXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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